molecular formula C10H5BrCl2N2 B057207 5-(4-Bromophenyl)-4,6-dichloropyrimidine CAS No. 146533-41-7

5-(4-Bromophenyl)-4,6-dichloropyrimidine

Cat. No. B057207
M. Wt: 303.97 g/mol
InChI Key: WEEFLZORZXLIJE-UHFFFAOYSA-N
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Description

"5-(4-Bromophenyl)-4,6-dichloropyrimidine" is a significant intermediate in the synthesis of pyrimidines and has broad applications in pharmaceutical and chemical fields. It's derived from commercially available methyl 2-(4-bromophenyl) acetate through a three-step synthesis process (Hou et al., 2016).

Synthesis Analysis

The compound is synthesized in a three-step process from methyl 2-(4-bromophenyl) acetate, achieving a total yield of 52.8%. This method was optimized from various synthesis methods reported in literature, providing a more efficient route for its production (Hou et al., 2016).

Molecular Structure Analysis

Though specific details on the molecular structure analysis of this compound are not explicitly mentioned in the papers found, related pyrimidine compounds exhibit interesting structural features. For example, compounds with similar pyrimidine structures show significant displacement from planar configurations, which might suggest similar characteristics in "5-(4-Bromophenyl)-4,6-dichloropyrimidine" (Trilleras et al., 2009).

Chemical Reactions and Properties

This compound serves as a key intermediate for synthesizing various active compounds. For instance, it has been used as a precursor in the synthesis of N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl) butane-1sulfonamide and other structurally related compounds (Hou et al., 2016).

Physical Properties Analysis

The papers reviewed do not provide detailed information on the physical properties of "5-(4-Bromophenyl)-4,6-dichloropyrimidine." However, the synthesis method and molecular structure analysis suggest that its physical properties could be inferred from similar pyrimidine derivatives.

Chemical Properties Analysis

The chemical properties of "5-(4-Bromophenyl)-4,6-dichloropyrimidine" are closely linked to its reactivity as an intermediate in various chemical syntheses. Its utility in forming compounds with potential pharmaceutical applications highlights its significant chemical reactivity (Hou et al., 2016).

Scientific Research Applications

  • Indole Derivatives

    • Scientific Field : Pharmaceutical Sciences .
    • Application Summary : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Method of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activities .
    • Results or Outcomes : The results have shown that indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .
  • 5-(4-Bromophenyl)isoxazole

    • Scientific Field : Pharmaceutical Sciences .
    • Application Summary : 5-(4-Bromophenyl)isoxazole is used as an active pharmaceutical ingredient .
    • Method of Application : The specific methods of application or experimental procedures would depend on the specific pharmaceutical product in which this compound is used .
    • Results or Outcomes : The outcomes of using this compound as an active pharmaceutical ingredient would depend on the specific pharmaceutical product in which it is used .
  • Substituted Methanones

    • Scientific Field : Pharmaceutical Sciences.
    • Application Summary : Substituted methanones, synthesized from compounds like (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone, were tested for antibacterial and antifungal activities.
    • Method of Application : These compounds are synthesized in a laboratory setting and then tested for their antibacterial and antifungal activities.
    • Results or Outcomes : The results indicated potential use in developing new antimicrobial agents.
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

    • Scientific Field : Pharmaceutical Sciences .
    • Application Summary : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
    • Method of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .
    • Results or Outcomes : The specific results or outcomes of these studies were not provided in the source .
  • 5-(4-Bromophenyl)isoxazole

    • Scientific Field : Pharmaceutical Sciences .
    • Application Summary : 5-(4-Bromophenyl)isoxazole is used as an active pharmaceutical ingredient .
    • Method of Application : The specific methods of application or experimental procedures would depend on the specific pharmaceutical product in which this compound is used .
    • Results or Outcomes : The outcomes of using this compound as an active pharmaceutical ingredient would depend on the specific pharmaceutical product in which it is used .
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

    • Scientific Field : Materials Science .
    • Application Summary : This compound is a key intermediate in the synthesis of heterocyclic liquid crystals .
    • Method of Application : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
    • Results or Outcomes : The new methacrylate oligomers derived from this compound are reported to have liquid crystalline behavior .
  • 5-(4-Bromophenyl)isoxazole

    • Scientific Field : Pharmaceutical Sciences .
    • Application Summary : 5-(4-Bromophenyl)isoxazole is used as an active pharmaceutical ingredient .
    • Method of Application : The specific methods of application or experimental procedures would depend on the specific pharmaceutical product in which this compound is used .
    • Results or Outcomes : The outcomes of using this compound as an active pharmaceutical ingredient would depend on the specific pharmaceutical product in which it is used .
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

    • Scientific Field : Materials Science .
    • Application Summary : This compound is a key intermediate in the synthesis of heterocyclic liquid crystals .
    • Method of Application : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
    • Results or Outcomes : The new methacrylate oligomers derived from this compound are reported to have liquid crystalline behavior .

Safety And Hazards

The compound is known to cause skin and eye irritation. Precautions should be taken to avoid contact with skin, eyes, or clothing. In case of contact, wash with plenty of water. If irritation persists, seek medical attention .

Future Directions

There is limited information available on the future directions of 5-(4-Bromophenyl)-4,6-dichloropyrimidine .

properties

IUPAC Name

5-(4-bromophenyl)-4,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEFLZORZXLIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599422
Record name 5-(4-Bromophenyl)-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-4,6-dichloropyrimidine

CAS RN

146533-41-7
Record name 5-(4-Bromophenyl)-4,6-dichloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146533-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)-4,6-dichloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Malik, N Rasool, I Kanwal, MA Hashmi, AF Zahoor… - Processes, 2020 - mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction by using Pd(0) catalyst to yield novel pyrimidine …
Number of citations: 15 www.mdpi.com
S Hou, C Chen, P Wang, C Sun… - 2016 4th International …, 2016 - atlantis-press.com
The pyrimidine compounds are a class of nitrogen-containing heterocyclic compounds. 5-(4-bromophenyl)-4, 6-dichloropyrimidine is an important intermediate in the synthesis of …
Number of citations: 0 www.atlantis-press.com
MH Bolli, C Boss, C Binkert, S Buchmann… - Journal of medicinal …, 2012 - ACS Publications
Starting from the structure of bosentan (1), we embarked on a medicinal chemistry program aiming at the identification of novel potent dual endothelin receptor antagonists with high oral …
Number of citations: 196 pubs.acs.org
KM Jagtap, NC Niphade, CT Gaikwad… - Monatshefte für Chemie …, 2018 - Springer
An improved, simple, efficient, and telescoped synthesis of macitentan, an endothelin receptor antagonist, starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine in an overall yield of …
Number of citations: 1 link.springer.com
EC Pinto, LG de Souza, CT Velozo, GM Viana… - Computational …, 2022 - Elsevier
Macitentan is a dual endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension, a chronic and complex disease. Under different stress conditions, …
Number of citations: 1 www.sciencedirect.com
A Treiber, T Miraval, MH Bolli, JA Funel, J Segrestaa… - Xenobiotica, 2016 - Taylor & Francis
The metabolism of the endothelin receptor antagonist macitentan has been characterized in bile duct-cannulated rats and dogs. 2. In both species, macitentan was metabolized along …
Number of citations: 7 www.tandfonline.com
BA Warden, PB Duell - Drugs of the Future, 2021 - access.portico.org
Hypertension is a major contributor to cardiovascular, cerebrovascular and kidney disease that is present in nearly half of Americans, with high rates worldwide. Despite the availability …
Number of citations: 4 access.portico.org
W Zhu, F Zhuang, L Wang, B Zhao - Proceedings of the, 2019 - researchgate.net
Bacterial infections and antibiotic resistance have become a global healthcare crisis. There is an urgent need to develop visualized therapeutic platforms that allow accurate imaging of …
Number of citations: 3 www.researchgate.net

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